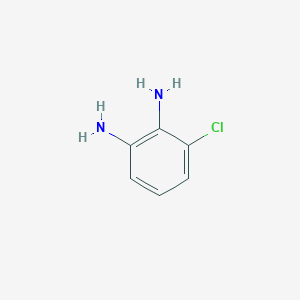
3-Chlorobenzene-1,2-diamine
Cat. No. B1351715
Key on ui cas rn:
21745-41-5
M. Wt: 142.58 g/mol
InChI Key: SAIXZIVDXDTYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08759345B2
Procedure details


To a solution of 3-chloro-2-nitro-phenylamine (1.73 g, 10.0 mmol), NH4Cl (2.68 g, 50.0 mmol), acetone (40 mL) and water (10 mL), was added zinc powder portion-wise (three equal portions over 5 minutes) (3.26 g, 50.0 mmol) at 0° C. The mixture was stirred for 2 h then warmed to 23° C. The mixture was filtered through Celite® and the solvents were concentrated under reduced pressure. The mixture was re-dissolved in EtOAc/DCM and filtered a second time through Celite® and the solvents were evaporated. The crude mixture was diluted with EtOAc (100 mL), washed with brine (40 mL), dried, filtered, and concentrated under reduced pressure. The residue was purified (FCC) (10-50% EtOAc/hexanes) to yield the titled compound (1.00 g, 70%). MS (ESI/CI): mass calcd. for C6H7ClN2, 142.0; m/z found, 143.1 [M+H]+. 1H NMR (500 MHz, CDCl3): 6.86-6.78 (m, 1H), 6.65-6.58 (m, 2H), 3.74 (br s, 2H), 3.46 (br s, 2H).





Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N+:9]([O-])=O)=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[NH4+].[Cl-].CC(C)=O>[Zn].O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH2:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.73 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C=CC1)N)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.68 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvents were concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The mixture was re-dissolved in EtOAc/DCM
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered a second time through Celite®
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crude mixture was diluted with EtOAc (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (40 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified (FCC) (10-50% EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
